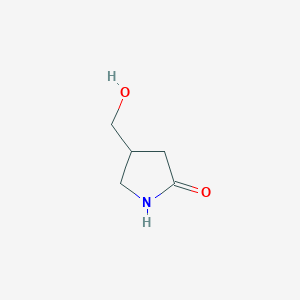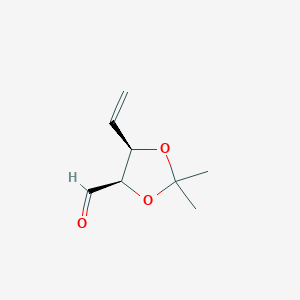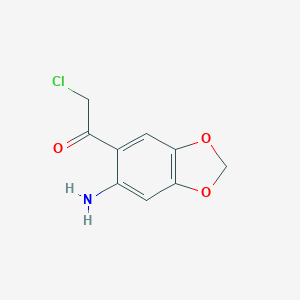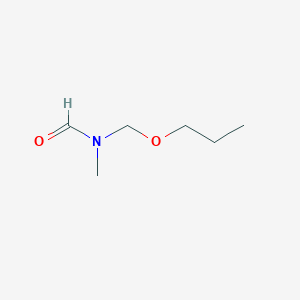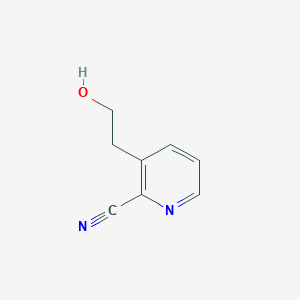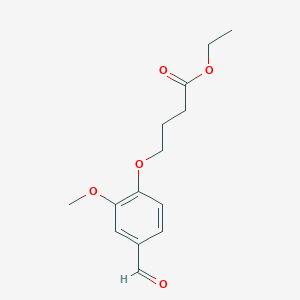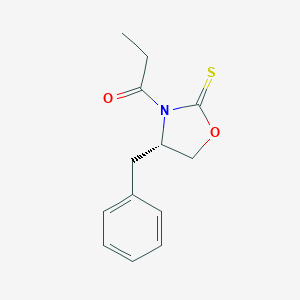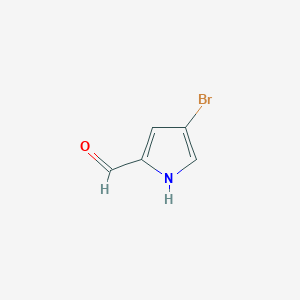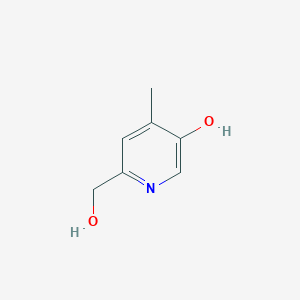
6-(Hydroxymethyl)-4-methylpyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Hydroxymethyl)-4-methylpyridin-3-ol, also known as 4-deoxypyridoxine, is a compound that belongs to the vitamin B6 family. It is a white crystalline powder that is soluble in water and has a molecular weight of 157.16 g/mol. This compound has been the subject of scientific research due to its potential therapeutic applications and its role in various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 6-(Hydroxymethyl)-4-methylpyridin-3-ol involves its conversion into pyridoxal-5-phosphate (PLP), the active form of vitamin B6. PLP acts as a coenzyme in various biochemical reactions, including the metabolism of amino acids and neurotransmitters. It also plays a role in the synthesis of heme and nucleic acids.
Effets Biochimiques Et Physiologiques
6-(Hydroxymethyl)-4-methylpyridin-3-ol has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. It has also been shown to improve cognitive function and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(Hydroxymethyl)-4-methylpyridin-3-ol in lab experiments include its low toxicity and its ability to cross the blood-brain barrier. However, its synthesis requires specialized equipment and expertise, which may limit its availability for research purposes.
Orientations Futures
Future research on 6-(Hydroxymethyl)-4-methylpyridin-3-ol could focus on its potential therapeutic applications in the treatment of various diseases, including neurodegenerative disorders and inflammatory conditions. It could also investigate its role in the metabolism of amino acids and neurotransmitters, and its potential as a diagnostic tool for vitamin B6 deficiency. Furthermore, the development of novel synthesis methods could improve its availability for research purposes.
Méthodes De Synthèse
The synthesis of 6-(Hydroxymethyl)-4-methylpyridin-3-ol involves the reaction of 4-methyl-3-pyridinol with formaldehyde under basic conditions. The reaction is catalyzed by sodium hydroxide and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
6-(Hydroxymethyl)-4-methylpyridin-3-ol has been extensively studied for its therapeutic potential in the treatment of various diseases. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its role in the metabolism of amino acids and neurotransmitters.
Propriétés
Numéro CAS |
143509-40-4 |
|---|---|
Nom du produit |
6-(Hydroxymethyl)-4-methylpyridin-3-ol |
Formule moléculaire |
C7H9NO2 |
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
6-(hydroxymethyl)-4-methylpyridin-3-ol |
InChI |
InChI=1S/C7H9NO2/c1-5-2-6(4-9)8-3-7(5)10/h2-3,9-10H,4H2,1H3 |
Clé InChI |
RGDXNHQUBNYGLG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1O)CO |
SMILES canonique |
CC1=CC(=NC=C1O)CO |
Synonymes |
2-Pyridinemethanol,5-hydroxy-4-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3As,6R)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B124611.png)
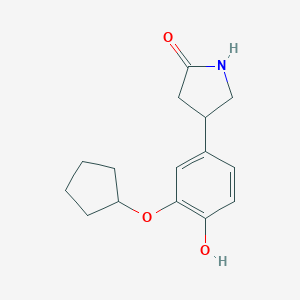
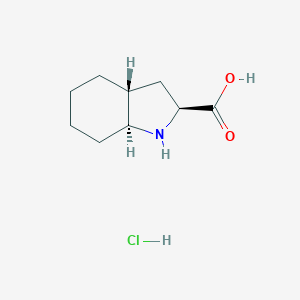
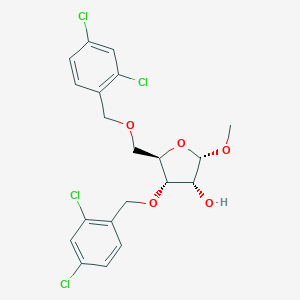
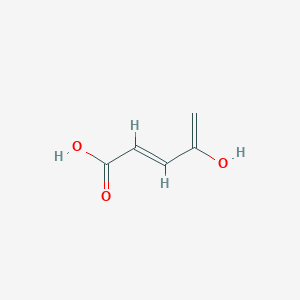
![1-O-Methyl-3,5-bis-O-[(2,4-dichlorophenyl)methyl]-alpha-D-erthro-pentofuranoside-2-ulose](/img/structure/B124620.png)
